molecular formula C10H17NO2 B13163535 4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one

4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one

Cat. No.: B13163535
M. Wt: 183.25 g/mol
InChI Key: KSYOOJOBIPALPT-UHFFFAOYSA-N
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Description

4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one is a complex organic compound characterized by a cyclopropyl group attached to an aminomethyl moiety, and a hydroxy group on a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one typically involves multi-step organic reactions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the cyclopropyl and hydroxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl and hydroxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxycyclohexanone: Lacks the aminomethyl and cyclopropyl groups.

    Cyclopropylamine: Contains the cyclopropyl and aminomethyl groups but lacks the hydroxy group.

    Cyclohexanone: Lacks both the aminomethyl and hydroxy groups.

Uniqueness

4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

4-[1-(aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one

InChI

InChI=1S/C10H17NO2/c11-7-9(5-6-9)10(13)3-1-8(12)2-4-10/h13H,1-7,11H2

InChI Key

KSYOOJOBIPALPT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C2(CC2)CN)O

Origin of Product

United States

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